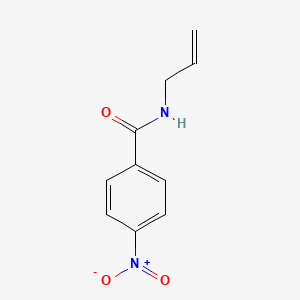

N-allyl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBFVSBDISVHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364549 | |

| Record name | N-allyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-26-9 | |

| Record name | N-allyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-allyl-4-nitrobenzamide: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-allyl-4-nitrobenzamide, detailing its chemical structure, predicted properties, and a validated protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Introduction: The Significance of N-substituted Nitrobenzamides

N-substituted benzamides are a class of organic compounds that are of significant interest in the field of medicinal chemistry. The benzamide moiety is a common scaffold in a variety of biologically active molecules. The introduction of a nitro group, particularly at the para-position of the benzene ring, can modulate the electronic properties of the molecule and influence its biological activity. Furthermore, the N-allyl group can provide a site for further chemical modification or may itself contribute to the molecule's interaction with biological targets. N-allyl amides, in general, have been explored for their wide-ranging biological activities, making N-allyl-4-nitrobenzamide a compound of interest for further investigation.

Chemical Structure and Properties

N-allyl-4-nitrobenzamide possesses a molecular structure characterized by a 4-nitro-substituted benzene ring attached to an amide group, which is further substituted with an allyl group on the nitrogen atom.

Chemical Structure

The structure of N-allyl-4-nitrobenzamide can be represented as follows:

Caption: Chemical structure of N-allyl-4-nitrobenzamide.

Physicochemical Properties

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.19 g/mol | |

| Appearance | Likely a white to pale yellow crystalline solid | Based on 4-nitrobenzamide and other nitro-aromatic compounds.[1] |

| Melting Point | Expected to be lower than 4-nitrobenzamide (199-201 °C) due to the flexible N-allyl group disrupting crystal packing. | Comparison with 4-nitrobenzamide. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | General solubility trends for amides.[1] |

| CAS Number | Not assigned or readily available. |

Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide is a straightforward two-step process starting from 4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the amidation with allylamine.

Synthetic Workflow

Sources

An In-Depth Technical Guide to the Synthesis of N-allyl-4-nitrobenzamide from 4-nitrobenzoyl chloride

This guide provides a comprehensive, in-depth technical overview for the synthesis of N-allyl-4-nitrobenzamide, a valuable chemical intermediate in various research and development applications. The following sections detail the chemical theory, a step-by-step experimental protocol, and the analytical characterization of the target compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-allyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and allylamine is a classic example of the Schotten-Baumann reaction. This robust and widely utilized method facilitates the formation of amides from the reaction of an amine with an acyl chloride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The core of this transformation lies in the high electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride, which is readily attacked by the nucleophilic nitrogen of allylamine. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion.[3] Common bases for this purpose include aqueous sodium hydroxide or tertiary amines such as triethylamine or pyridine. For the synthesis of N-allyl-4-nitrobenzamide, a non-aqueous system employing triethylamine in a suitable organic solvent like dichloromethane is a prudent choice to avoid potential hydrolysis of the acyl chloride.

Strategic Considerations in Experimental Design

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis.

-

Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, readily dissolves both 4-nitrobenzoyl chloride and allylamine, and has a low boiling point, which simplifies its removal during the work-up procedure.

-

Choice of Base: Triethylamine (Et3N) serves as an effective acid scavenger. It is a non-nucleophilic organic base that will not compete with allylamine in reacting with the acyl chloride. An excess of triethylamine is often employed to ensure complete neutralization of the generated HCl.

-

Temperature Control: The reaction is exothermic. Therefore, it is crucial to control the temperature, especially during the addition of the acyl chloride, to prevent side reactions and ensure the stability of the reactants and product. An ice bath is typically used to maintain a low temperature during the initial stages of the reaction.

-

Stoichiometry: A slight excess of allylamine and triethylamine relative to 4-nitrobenzoyl chloride is often used to ensure the complete consumption of the acyl chloride, which can simplify the purification process.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a straightforward process from starting materials to the final, purified product.

Caption: A schematic overview of the synthesis of N-allyl-4-nitrobenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar amide syntheses.[4]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| 4-Nitrobenzoyl chloride | 1.86 g (10 mmol) |

| Allylamine | 0.63 g (11 mmol, 1.1 eq) |

| Triethylamine | 1.52 mL (11 mmol, 1.1 eq) |

| Dichloromethane (DCM) | 50 mL |

| 1 M HCl (aq) | 2 x 20 mL |

| Saturated NaHCO3 (aq) | 2 x 20 mL |

| Brine | 20 mL |

| Anhydrous Sodium Sulfate | ~5 g |

| Round-bottom flask (100 mL) | 1 |

| Magnetic stirrer and stir bar | 1 |

| Dropping funnel | 1 |

| Ice bath | 1 |

| Separatory funnel | 1 |

| Rotary evaporator | 1 |

| Filtration apparatus | 1 |

| Recrystallization solvent | e.g., Ethanol/water or Ethyl acetate/hexanes |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (0.63 g, 11 mmol) and triethylamine (1.52 mL, 11 mmol) in 30 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine and allylamine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and wash it with a small amount of fresh dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude N-allyl-4-nitrobenzamide can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined experimentally to yield a pure crystalline solid.

-

Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of N-allyl-4-nitrobenzamide

Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for N-allyl-4-nitrobenzamide.

Physical Properties

| Property | Value |

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

| Appearance | Expected to be a pale yellow solid. |

Spectroscopic Data

5.2.1. 1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.8-8.4 ppm), corresponding to the protons on the 4-nitrophenyl group. The protons ortho to the nitro group will be further downfield than the protons ortho to the amide group.

-

NH Proton: A broad singlet or triplet (depending on coupling with the adjacent CH2 group) in the region of δ 6.0-7.0 ppm.

-

Allylic Protons:

-

A multiplet for the CH proton of the allyl group (CH -CH=CH2) around δ 5.8-6.0 ppm.

-

Two multiplets for the terminal vinyl protons (CH=CH 2) between δ 5.1-5.3 ppm.

-

A doublet of triplets for the CH2 group attached to the nitrogen (N-CH 2-CH) around δ 4.0-4.2 ppm.

-

5.2.2. 13C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of δ 165-168 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the carbonyl group.

-

Allylic Carbons:

-

The CH carbon (CH=CH2) around δ 133-135 ppm.

-

The CH2 carbon (CH=C H2) around δ 116-118 ppm.

-

The CH2 carbon attached to the nitrogen (N-C H2) around δ 42-45 ppm.

-

5.2.3. Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp peak around 3300-3400 cm-1.

-

C=O Stretch (Amide I): A strong absorption band around 1640-1660 cm-1.

-

N-H Bend (Amide II): A peak around 1530-1550 cm-1.

-

NO2 Stretch: Two strong bands, one asymmetric around 1510-1550 cm-1 and one symmetric around 1340-1360 cm-1.

-

C=C Stretch (Alkene): A medium intensity peak around 1640-1660 cm-1 (may overlap with the amide I band).

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.

5.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 206.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the allyl group, the nitro group, and cleavage of the amide bond, leading to characteristic fragment ions.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

4-Nitrobenzoyl chloride: This reagent is corrosive and moisture-sensitive.[5] It can cause severe skin burns and eye damage. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Allylamine: Allylamine is a flammable, toxic, and corrosive liquid. It should be handled with extreme care in a fume hood.

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Ensure that all waste is disposed of in accordance with institutional and local regulations.

Troubleshooting

| Potential Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive 4-nitrobenzoyl chloride (hydrolyzed) | Use fresh or properly stored 4-nitrobenzoyl chloride. |

| Insufficient base | Ensure at least a stoichiometric amount of triethylamine is used. | |

| Reaction temperature too high, leading to side reactions | Maintain a low temperature during the addition of the acyl chloride. | |

| Product is an oil or does not crystallize | Impurities present | Repeat the work-up procedure carefully. Consider purification by column chromatography on silica gel if recrystallization is ineffective. |

| Incorrect recrystallization solvent | Experiment with different solvent systems to find one that provides good quality crystals. | |

| Multiple spots on TLC of the final product | Incomplete reaction or presence of side products | Extend the reaction time or consider purification by column chromatography. |

Conclusion

The synthesis of N-allyl-4-nitrobenzamide via the Schotten-Baumann reaction of 4-nitrobenzoyl chloride and allylamine is a reliable and straightforward procedure. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a thorough work-up and purification strategy, the desired product can be obtained in good yield and high purity. The predicted analytical data provides a benchmark for the successful characterization of the final compound. This guide serves as a comprehensive resource for researchers undertaking this synthesis, enabling them to produce this valuable chemical intermediate with confidence and safety.

References

- Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.

- Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.

-

Organic Syntheses, Coll. Vol. 3, p. 711 (1955); Vol. 28, p. 82 (1948). [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

PubChem. 4-Nitrobenzamide. [Link]

-

PubChem. N-Allylbenzamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.

-

ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

- Google Patents.

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

N-allyl-4-nitrobenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

N-allyl-4-nitrobenzamide incorporates two key functional moieties: a nitro-substituted aromatic ring and an allyl group attached to the amide nitrogen. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzamide core, while the reactive allyl group offers a versatile handle for further chemical modifications. This unique combination suggests potential utility in various fields, including materials science and as an intermediate in the synthesis of more complex molecules with potential biological activity. This guide will provide a theoretical and practical framework for its synthesis and characterization.

Physicochemical Properties

The properties of N-allyl-4-nitrobenzamide can be predicted based on its structure and comparison to the parent compound, 4-nitrobenzamide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |

| Molecular Weight | 206.20 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Parent Compound (4-nitrobenzamide) CAS Number | 619-80-7 | [1][2][3] |

| Parent Compound (4-nitrobenzamide) Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred |

Proposed Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide can be achieved through the N-alkylation of 4-nitrobenzamide with an allyl halide, such as allyl bromide, in the presence of a suitable base. This is a standard method for the formation of N-substituted amides.

Reaction Scheme

Caption: Proposed synthesis of N-allyl-4-nitrobenzamide.

Step-by-Step Experimental Protocol

Materials:

-

4-Nitrobenzamide

-

Allyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzamide (1 equivalent).

-

Solvent Addition: Add a suitable anhydrous solvent, such as DMF or acetone, to dissolve the 4-nitrobenzamide.

-

Base Addition: Carefully add the base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2-3 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). The choice of base is critical; sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the amide, while potassium carbonate offers a milder alternative.

-

Allylation: Once the initial effervescence (if using NaH) subsides, add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required if the reaction is slow at room temperature.

-

Work-up:

-

Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution (especially if NaH was used).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-allyl-4-nitrobenzamide.

Causality Behind Experimental Choices

-

Inert Atmosphere: Prevents reaction of the strong base (like NaH) with atmospheric moisture.

-

Anhydrous Solvents: Water can react with the base and hinder the deprotonation of the amide.

-

Excess Allyl Bromide: A slight excess ensures the complete consumption of the deprotonated amide.

-

Aqueous Work-up: Removes the salt byproduct and any remaining base. Washing with sodium bicarbonate removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

Characterization Methods

The synthesized N-allyl-4-nitrobenzamide should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen.

-

¹³C NMR: Will confirm the presence of all carbon atoms in their respective chemical environments.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O stretch of the amide, the N-H bend (which should be absent in the product), and the C=C stretch of the allyl group, as well as the symmetric and asymmetric stretches of the nitro group.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the synthesized compound.

Potential Applications

The structure of N-allyl-4-nitrobenzamide suggests several potential areas of application for researchers:

-

Intermediate for Pharmaceutical Synthesis: The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules. The allyl group can be further functionalized through various reactions, such as epoxidation, dihydroxylation, or metathesis, to build more complex molecular architectures.

-

Polymer Chemistry: The allyl group can participate in polymerization reactions, making N-allyl-4-nitrobenzamide a potential monomer for the synthesis of functional polymers. The nitro group can impart specific properties to the resulting polymer or be used for post-polymerization modification.

-

Material Science: The presence of the nitroaromatic system may lead to interesting optical or electronic properties, making it a candidate for investigation in materials science.

Conclusion

This technical guide provides a foundational understanding of N-allyl-4-nitrobenzamide, including its predicted properties and a detailed, scientifically grounded protocol for its synthesis. While this compound is not extensively documented in the current literature, its versatile structure presents numerous opportunities for exploration in synthetic chemistry, drug discovery, and materials science. The provided methodologies and characterization techniques offer a robust starting point for researchers to synthesize and investigate the potential of this intriguing molecule.

References

-

PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry2020 , 11 (3), 245-249. [Link]

-

Ngassa, F. N.; Stenfors, B. A. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate2020 . [Link]

-

MDPI. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-allyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of N-allyl-4-nitrobenzamide, a molecule of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published data for this specific entity, this document serves as a procedural whitepaper, outlining robust, field-proven methodologies for determining its essential physicochemical properties. The protocols described herein are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigor and the generation of reliable, submission-quality data. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities, offering a self-validating system for assessing the developability of N-allyl-4-nitrobenzamide.

Introduction: The Imperative of Physicochemical Profiling

N-allyl-4-nitrobenzamide combines several functional moieties that suggest a complex physicochemical profile: a nitroaromatic system, an amide linkage, and an allyl group. The nitro group and amide functionality can influence properties such as crystallinity, polarity, and susceptibility to specific degradation pathways, while the allyl group may offer sites for oxidative or additive reactions. A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any research or development pipeline.

-

Solubility is a critical determinant of a compound's behavior in biological and chemical systems. Poor aqueous solubility can severely limit bioavailability, complicate formulation development, and produce unreliable results in in-vitro assays.[1]

-

Stability dictates a compound's shelf-life, storage conditions, and potential for generating impurities over time.[2] Degradation products can lead to a loss of potency or the formation of toxicologically significant entities, posing a direct risk to patient safety.[3]

This guide will provide detailed, actionable protocols for the empirical determination of these key attributes for N-allyl-4-nitrobenzamide.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early discovery to quickly identify compounds with potential solubility liabilities, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[4][5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method is susceptible to the rate of precipitation and can overestimate the true solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-allyl-4-nitrobenzamide in 100% DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[6]

-

Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentration.[6]

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 2 hours.[5][6]

-

Analysis: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6] The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound in a solvent system over an extended period.

-

Sample Preparation: Add an excess amount of solid N-allyl-4-nitrobenzamide to vials containing the desired solvents. A range of solvents should be evaluated to support various applications (Table 1).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate appropriately and quantify the concentration of N-allyl-4-nitrobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[1]

| Solvent System | Rationale |

| Purified Water | Intrinsic aqueous solubility. |

| pH 1.2 Buffer (e.g., 0.1 N HCl) | Simulates gastric fluid.[7] |

| pH 6.8 Buffer (e.g., Phosphate Buffer) | Simulates intestinal fluid.[7] |

| pH 7.4 Buffer (e.g., Phosphate Buffer) | Simulates physiological pH.[5] |

| Ethanol | Common co-solvent in formulations. |

| Acetonitrile | Common solvent in analytical methods. |

| Polyethylene Glycol 400 (PEG 400) | Common non-aqueous vehicle. |

Table 1. Recommended Solvents for Thermodynamic Solubility Profiling.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[9] This information is used to establish degradation pathways, determine the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[9][10] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[11] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[12]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a stability-indicating analytical method must be developed. This is typically a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.[13]

-

Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.

-

Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

-

Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with different polarities.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds and to assess peak purity.

Forced Degradation Protocols

For each condition, a solution of N-allyl-4-nitrobenzamide (e.g., in a suitable organic solvent/aqueous mixture) and the solid compound should be stressed. A control sample should be stored under ambient conditions.

Hydrolysis is a common degradation pathway for amides. The susceptibility of N-allyl-4-nitrobenzamide to hydrolysis should be evaluated across a range of pH values.

-

Acid Hydrolysis:

-

Prepare a solution of N-allyl-4-nitrobenzamide in 0.1 M HCl. If the compound is poorly soluble, a co-solvent like acetonitrile or methanol can be used.[9]

-

Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[9]

-

Withdraw samples at appropriate time points, neutralize with a suitable base, and analyze using the stability-indicating HPLC method.

-

-

Base Hydrolysis:

The allyl group and the aromatic ring can be susceptible to oxidation.

-

Protocol:

-

Prepare a solution of N-allyl-4-nitrobenzamide.

-

Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.

-

Store the solution at room temperature and analyze at various time points. The degradation of nitroaromatic compounds can be achieved using Fenton's reagent (hydrogen peroxide and ferrous salt), indicating their susceptibility to oxidation.[16][17]

-

Thermal stability is assessed by exposing the compound to high temperatures.

-

Protocol:

-

Place the solid N-allyl-4-nitrobenzamide in a controlled temperature oven at a temperature significantly higher than that used for accelerated stability testing (e.g., 70°C).[18]

-

Analyze the sample at various time points.

-

A solution of the compound should also be subjected to thermal stress.

-

Photostability testing evaluates the effect of light on the compound. The ICH Q1B guideline provides the standard conditions for photostability testing.[19][20][21][22]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples.

-

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Site |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60°C) | Amide bond |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60°C) | Amide bond |

| Oxidation | 3% H₂O₂, room temperature | Allyl group, aromatic ring |

| Thermal | Solid and solution, >40°C (e.g., 70°C) | Overall molecule |

| Photolytic | UV/Vis light source (ICH Q1B) | Nitro group, aromatic system |

Table 2. Summary of Forced Degradation Conditions.

Sources

- 1. evotec.com [evotec.com]

- 2. japsonline.com [japsonline.com]

- 3. cswab.org [cswab.org]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. asianpubs.org [asianpubs.org]

- 8. enamine.net [enamine.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. irjpms.com [irjpms.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. indianchemicalsociety.com [indianchemicalsociety.com]

- 17. kirj.ee [kirj.ee]

- 18. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 19. ICH Official web site : ICH [ich.org]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Spectroscopic Characterization of N-allyl-4-nitrobenzamide

This guide provides a detailed analysis of the expected spectroscopic data for N-allyl-4-nitrobenzamide, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive published experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers in the accurate identification and characterization of N-allyl-4-nitrobenzamide.

The structural elucidation of a novel or modified compound is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of N-allyl-4-nitrobenzamide.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of N-allyl-4-nitrobenzamide. The molecule consists of a 4-nitrobenzamide core functionalized with an N-allyl group.

Caption: Molecular structure of N-allyl-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-allyl-4-nitrobenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the protons of the N-allyl substituent.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified N-allyl-4-nitrobenzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Amide N-H | ~8.5-9.5 | Broad singlet | - | 1H |

| Aromatic (ortho to NO₂) | ~8.2-8.4 | Doublet | ~8-9 | 2H |

| Aromatic (ortho to C=O) | ~7.9-8.1 | Doublet | ~8-9 | 2H |

| Allyl (=CH-) | ~5.8-6.0 | Dddd | J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 5 | 1H |

| Allyl (=CH₂, trans) | ~5.2-5.4 | Ddt | J_trans ≈ 17, J_gem ≈ 1.5 | 1H |

| Allyl (=CH₂, cis) | ~5.1-5.3 | Ddt | J_cis ≈ 10, J_gem ≈ 1.5 | 1H |

| Allyl (-CH₂-) | ~4.0-4.2 | Dt | J_vic ≈ 5 | 2H |

Causality Behind Predictions:

-

Aromatic Protons: The powerful electron-withdrawing nature of the nitro group (-NO₂) and the carbonyl group (-C=O) significantly deshields the aromatic protons, shifting them downfield. The protons ortho to the nitro group are expected to be the most deshielded due to the combined anisotropic and inductive effects.

-

Amide Proton: The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.

-

Allyl Protons: The vinyl protons of the allyl group exhibit characteristic splitting patterns. The methine proton (-CH=) will appear as a complex multiplet due to coupling with the adjacent methylene protons and the two terminal vinyl protons. The terminal vinyl protons (=CH₂) will show distinct signals for the cis and trans protons, each coupled to the methine proton and geminally to each other. The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and will appear as a doublet of triplets.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR.

-

Instrumentation: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic (C-NO₂) | ~148-152 |

| Aromatic (C-C=O) | ~138-142 |

| Aromatic (CH, ortho to NO₂) | ~128-132 |

| Aromatic (CH, ortho to C=O) | ~123-127 |

| Allyl (=CH-) | ~132-136 |

| Allyl (=CH₂) | ~116-120 |

| Allyl (-CH₂-) | ~42-46 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of an amide typically resonates in the 165-175 ppm range.[1]

-

Aromatic Carbons: The carbon attached to the nitro group will be the most downfield of the aromatic signals due to strong electron withdrawal. The quaternary carbon attached to the carbonyl group will also be significantly downfield. The protonated aromatic carbons will appear in the typical aromatic region of 120-140 ppm.[2]

-

Allyl Carbons: The sp² hybridized carbons of the double bond will be in the 115-140 ppm range, while the sp³ hybridized methylene carbon will be further upfield.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3400 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium |

| Alkene =C-H Stretch | ~3050-3080 | Medium |

| Amide C=O Stretch (Amide I) | ~1640-1680 | Strong |

| N-H Bend (Amide II) | ~1510-1550 | Strong |

| NO₂ Asymmetric Stretch | ~1500-1550 | Strong |

| NO₂ Symmetric Stretch | ~1330-1370 | Strong |

| C=C Stretch | ~1640-1660 | Medium-Weak |

Causality Behind Predictions:

-

N-H and C=O Stretches: The presence of a secondary amide is confirmed by the N-H stretch and the strong carbonyl absorption (Amide I band). The Amide II band, resulting from N-H bending and C-N stretching, is also characteristic.[3][4]

-

Nitro Group: The two strong absorptions for the symmetric and asymmetric stretching of the nitro group are highly diagnostic.

-

Allyl Group: The C=C stretch of the allyl group may be weak and could be obscured by other peaks in that region. The =C-H stretch will appear just above 3000 cm⁻¹.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of N-allyl-4-nitrobenzamide. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this compound. The provided protocols for data acquisition serve as a practical starting point for experimental work. The causal explanations for the predicted spectral features are intended to deepen the understanding of structure-spectrum correlations, a critical skill in modern chemical science.

References

-

Davis, R. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

-

MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

- American Chemical Society. (2021). Unlocking Amides through Selective C–N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. Organic Letters.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- University of Science and Technology of China. (n.d.). 1H NMR Spectrum of Amide Compounds. Journal of University of Science and Technology of China.

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences.

- Taylor & Francis Online. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Molecular Physics.

- ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

-

National Institutes of Health. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

- Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on N, N, O-.

- ChemicalBook. (n.d.). Allyl ether(557-40-4) 13C NMR spectrum.

- The University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF.

- ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of....

- Benchchem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2020). 20.

- YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement.

- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- Benchchem. (n.d.).

- ChemSynthesis. (2025). N-allyl-4-methylbenzenesulfonamide.

Sources

The Evolving Landscape of N-allyl-4-nitrobenzamide Derivatives: A Technical Guide to Unlocking Their Biological Potential

Foreword: A New Frontier in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the scientific community continually explores new chemical scaffolds with the potential to address unmet medical needs. Among these, N-allyl-4-nitrobenzamide derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, and the potential antimicrobial, cytotoxic, and anti-inflammatory properties of these intriguing molecules. By elucidating the underlying scientific principles and providing detailed experimental methodologies, we aim to empower researchers to further investigate and unlock the full therapeutic potential of this chemical series.

I. The Genesis of a Scaffold: Synthesis of N-allyl-4-nitrobenzamide Derivatives

The journey into the biological evaluation of any novel compound begins with its synthesis. The preparation of N-allyl-4-nitrobenzamide derivatives is typically achieved through a straightforward and robust synthetic route, making this scaffold attractive for medicinal chemistry exploration. The core reaction involves the acylation of allylamine with 4-nitrobenzoyl chloride.

A general synthetic protocol is outlined below. The rationale for this approach lies in its efficiency and the ready availability of the starting materials. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-allyl-4-nitrobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. To this, add triethylamine (a slight molar excess relative to allylamine) to act as an acid scavenger.

-

Acylation: Slowly add a solution of 4-nitrobenzoyl chloride in the same anhydrous solvent to the cooled reaction mixture. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-allyl-4-nitrobenzamide.

II. Unveiling the Bioactivity: A Triad of Potential Applications

The N-allyl-4-nitrobenzamide scaffold holds promise across multiple therapeutic areas, primarily due to the unique combination of the allyl group, the amide linkage, and the nitroaromatic ring. Below, we delve into the potential antimicrobial, cytotoxic, and anti-inflammatory activities of these derivatives.

A. Antimicrobial Activity: A Battle Against Pathogens

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[1][2] Their mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell.[1][3] This process, catalyzed by nitroreductase enzymes present in many bacteria and fungi, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately nitric oxide.[1] These reactive species can induce significant cellular damage by targeting DNA, proteins, and lipids, leading to microbial cell death.[2]

The presence of the allyl group in N-allyl-4-nitrobenzamide derivatives may further enhance their antimicrobial potential. The lipophilicity conferred by the allyl chain can facilitate the compound's passage across the microbial cell membrane.

To evaluate the antimicrobial potential of novel N-allyl-4-nitrobenzamide derivatives, a tiered screening approach is recommended. This typically begins with qualitative assays, followed by quantitative determinations of antimicrobial potency.

1. Disc Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of antimicrobial activity.

-

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth is prevented.

-

Protocol:

-

Prepare sterile filter paper discs and impregnate them with a known concentration of the N-allyl-4-nitrobenzamide derivative dissolved in a suitable solvent (e.g., DMSO).

-

Prepare agar plates uniformly inoculated with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Aseptically place the impregnated discs onto the surface of the inoculated agar plates.

-

Include positive control (a known antibiotic) and negative control (solvent-only) discs.

-

Incubate the plates under appropriate conditions for microbial growth.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

2. Broth Microdilution Assay (Quantitative Analysis)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Perform serial dilutions of the N-allyl-4-nitrobenzamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

-

| Microorganism | Reported Activity of Related Compounds | Reference |

| Staphylococcus aureus (Gram-positive bacteria) | Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups. | [4] |

| Escherichia coli (Gram-negative bacteria) | Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups. | [4] |

| Candida albicans (Fungus) | Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups. | [4] |

| Aspergillus niger (Fungus) | Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups. | [4] |

B. Cytotoxic Activity: A Potential Avenue in Oncology

The exploration of novel anticancer agents is a cornerstone of modern drug discovery. Benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action for the anticancer activity of benzamides can be diverse, often involving the inhibition of key cellular processes such as DNA replication, cell cycle progression, and tubulin polymerization.[5] The nitro group can also contribute to cytotoxicity through the generation of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and apoptosis in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-allyl-4-nitrobenzamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

| Cell Line | Reported Activity of Related Compounds | Reference |

| MCF-7 (Breast Cancer) | N-allyl quinoxaline derivatives showed potent cytotoxicity. | [6] |

| A549 (Lung Cancer) | N-allyl quinoxaline derivatives exhibited potent cytotoxicity. | [6] |

| T47D (Breast Cancer) | N-(benzimidazol-2-yl-methyl) benzamide derivatives were active. | [7] |

| HepG2 (Liver Cancer) | N-(substituted) benzamide derivatives bearing coumarin showed cytotoxic activity. | [5] |

C. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Benzamide and nicotinamide derivatives have demonstrated anti-inflammatory properties.[8] A proposed mechanism for this activity is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and interleukins.[8] By inhibiting NF-κB, these compounds can potentially suppress the production of these inflammatory mediators.

The anti-inflammatory activity of N-allyl-4-nitrobenzamide derivatives can be initially assessed using in vitro cell-based assays.

1. Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a compound on NO production can be measured.

-

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the N-allyl-4-nitrobenzamide derivative.

-

Stimulate the cells with LPS to induce NO production.

-

After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

-

2. Cytokine Production Assay

-

Principle: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released from LPS-stimulated macrophages can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Follow the same cell culture and treatment protocol as the NO inhibition assay.

-

Collect the cell culture supernatant after incubation.

-

Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

-

III. Future Directions and Concluding Remarks

The N-allyl-4-nitrobenzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary evidence from related compound classes suggests a strong potential for antimicrobial, cytotoxic, and anti-inflammatory activities. This guide provides a foundational framework for researchers to systematically synthesize and evaluate these derivatives.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the allyl and nitrobenzoyl moieties to understand how structural changes impact biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to assess their efficacy and safety profiles.

By adopting a rigorous and systematic approach to the investigation of N-allyl-4-nitrobenzamide derivatives, the scientific community can unlock their therapeutic potential and pave the way for the development of new and effective treatments for a range of diseases.

IV. References

-

Muthukumar, C., et al. (2012). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. Indian Journal of Chemistry - Section B, 51(2), 388-392. [Link]

-

Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(3), 111-112. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

VG, P. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

De Wilde, G., et al. (2021). Benzamide derivatives as anti-inflammatory compounds and uses thereof. Google Patents, WO2021240187A1.

-

Salas-Ambrosio, P., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(11), 3373. [Link]

-

Annavarapu, T., et al. (2022). Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations. Bulletin of the University of Karaganda – Chemistry, 105(1), 50-59. [Link]

-

Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

Martinez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Williams, R. E., & Raushel, F. M. (2019). General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Al-Ostath, A. I. H., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]

-

Al-Zharani, M., et al. (2024). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 29(1), 241. [Link]

-

El-Naggar, M., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. ResearchGate. [Link]

-

Mohite, S. K., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. [Link]

-

Al-Abdullah, E. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry, 13(13), 1185-1205. [Link]

-

Martinez, A., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

-

Lee, J., et al. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. Molecules, 29(21), 5035. [Link]

-

Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 18889. [Link]

-

Al-Suhaibani, S. S., & Al-Salahi, R. (2023). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 58-73. [Link]

-

Chylinska, J. B., et al. (1998). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Arzneimittel-Forschung, 48(7), 743-746. [Link]

-

Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 30(3), 429-445. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Otrubneva, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. [Link]

-

Pernak, J., et al. (2011). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. ResearchGate. [Link]

-

El-Guesmi, N., et al. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2022(4), M1494. [Link]

-

Jennings, M. C., et al. (2004). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 48(5), 1751-1756. [Link]

Sources

- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. distantreader.org [distantreader.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-allyl-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Introduction

N-allyl-4-nitrobenzamide is a synthetic organic compound characterized by a benzamide core structure, featuring a nitro group at the para-position of the phenyl ring and an allyl group attached to the amide nitrogen. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the convergence of two key structural motifs: the nitroaromatic system and the N-allyl amide functionality. Nitro compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group's strong electron-withdrawing nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Concurrently, N-alkyl amides are prevalent in numerous biologically active molecules and pharmaceuticals.[4] The allyl group, in particular, can serve as a pharmacophore or a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-allyl-4-nitrobenzamide, offering a foundational resource for its exploration in scientific research.

Synthetic Pathway and Experimental Protocol

The synthesis of N-allyl-4-nitrobenzamide is most effectively achieved through a two-step process, commencing with the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation with allylamine. This approach is a standard and reliable method for the preparation of N-substituted benzamides.[5]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The initial step involves the chlorination of 4-nitrobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though phosphorus pentachloride can also be employed.[6][7][8] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.

Causality of Experimental Choices:

-

Reagent Selection: Thionyl chloride is chosen for its efficiency in converting carboxylic acids to acyl chlorides and for the convenient removal of byproducts.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), combine 4-nitrobenzoic acid and an excess of thionyl chloride (typically 2-4 molar equivalents).[7]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for 1-2 hours, or until the evolution of gaseous byproducts ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-nitrobenzoyl chloride, a yellow crystalline solid, can be purified by distillation under high vacuum or recrystallization from a non-polar solvent like hexane.[6]

Step 2: Synthesis of N-allyl-4-nitrobenzamide

The second step is a nucleophilic acyl substitution reaction where allylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base is typically added to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Causality of Experimental Choices:

-

Amine and Acyl Chloride: The highly reactive 4-nitrobenzoyl chloride readily undergoes nucleophilic attack by the primary amine, allylamine.

-

Base: An organic base such as triethylamine or pyridine is used to scavenge the HCl produced. This prevents the protonation of the allylamine, which would render it non-nucleophilic. An aqueous solution of a hydroxide base can also be used in a Schotten-Baumann type reaction.[9][10]

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: Synthesis of N-allyl-4-nitrobenzamide

-

Dissolve allylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled allylamine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-nitrobenzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-allyl-4-nitrobenzamide by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-allyl-4-nitrobenzamide.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of N-allyl-4-nitrobenzamide

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Based on chemical structure |

| Molecular Weight | 206.20 g/mol | Calculated from the molecular formula |

| Appearance | White to pale yellow solid | Typical for nitroaromatic compounds[11][12][13] |

| Melting Point | 100-150 °C | Expected to be a solid at room temperature, with a melting point influenced by the allyl and nitro groups. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) | The nonpolar allyl and aromatic groups will dominate solubility, while the polar amide and nitro groups will have a lesser effect. 4-nitrobenzamide has very low water solubility.[12] |

Table 2: Predicted Spectroscopic Data for N-allyl-4-nitrobenzamide

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |

| ¹H NMR | ~8.3-8.1 ppm (d, 2H) | Aromatic protons ortho to the nitro group. |

| ~7.9-7.7 ppm (d, 2H) | Aromatic protons meta to the nitro group. | |

| ~6.5-6.0 ppm (br s, 1H) | Amide N-H proton. | |

| ~6.0-5.8 ppm (m, 1H) | Vinylic proton (-CH=). | |

| ~5.3-5.1 ppm (m, 2H) | Terminal vinylic protons (=CH₂). | |

| ~4.1-3.9 ppm (t, 2H) | Methylene protons adjacent to the nitrogen (-CH₂-NH). | |

| ¹³C NMR | ~165-163 ppm | Amide carbonyl carbon (C=O). |

| ~150-148 ppm | Aromatic carbon attached to the nitro group. | |

| ~142-140 ppm | Aromatic ipso-carbon attached to the amide group. | |

| ~135-133 ppm | Vinylic carbon (-CH=). | |

| ~129-127 ppm | Aromatic carbons ortho to the amide group. | |

| ~124-122 ppm | Aromatic carbons meta to the amide group. | |

| ~118-116 ppm | Terminal vinylic carbon (=CH₂). | |

| ~43-41 ppm | Methylene carbon adjacent to the nitrogen (-CH₂-). | |

| FT-IR | ~3300 cm⁻¹ | N-H stretching of the secondary amide. |

| ~3100-3000 cm⁻¹ | C-H stretching (aromatic and vinylic). | |

| ~1640 cm⁻¹ | C=O stretching (Amide I band). | |

| ~1550 cm⁻¹ | N-H bending (Amide II band) and asymmetric NO₂ stretching. | |

| ~1350 cm⁻¹ | Symmetric NO₂ stretching. |

Potential Applications and Future Directions

The structural features of N-allyl-4-nitrobenzamide suggest several avenues for its application, particularly in the realm of drug discovery and development.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitrogen species that are toxic to the microorganism.[1] A number of nitro-containing drugs are used to treat various infections.[3] The N-allyl-4-nitrobenzamide scaffold could be explored for activity against a range of bacterial and parasitic pathogens.

-

Anticancer Therapeutics: The nitro group can also render a compound a hypoxia-activated prodrug.[2] Solid tumors often contain hypoxic (low oxygen) regions, and compounds that are selectively activated under these conditions are attractive as targeted cancer therapies. Furthermore, various N-substituted benzamide derivatives have been investigated as antitumor agents.[14]

-